molecular formula C11H7BrF3NO B2766395 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole CAS No. 680215-59-2

1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole

Cat. No. B2766395
CAS RN: 680215-59-2
M. Wt: 306.082
InChI Key: ZZIRXJAMGNTMSC-UHFFFAOYSA-N
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Description

1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes. This compound has also been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases.

Scientific Research Applications

Photoluminescence and Electronic Applications

A series of π-conjugated polymers and copolymers containing pyrrole units, similar in structure to 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole, have been developed to exhibit significant photoluminescence. These polymers show strong photoluminescence in solutions and demonstrate high photochemical stability, making them suitable for electronic applications. The synthesis involves palladium-catalysed aryl-aryl coupling reactions, indicating the potential utility of pyrrole derivatives in creating materials with desirable optical properties for use in electronic devices (Beyerlein & Tieke, 2000).

Photophysical Properties Enhancement

Research on bromo rhenium(I) carbonyl complexes with pyrrole moieties has highlighted the impact of pyrrole on the photophysical properties of the complexes. These studies reveal that the presence of a pyrrole moiety can lead to a red-shift in the photoluminescent spectrum and a decrease in luminescence quantum yield, attributed to the narrower energy gap between molecular orbitals. This suggests that derivatives of pyrrole, such as 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole, can be used to fine-tune the photophysical properties of luminescent materials (Si et al., 2009).

Regioflexible Functionalization

The regioselective functionalization of 1-phenylpyrrole derivatives has been achieved through methods involving bromination and subsequent organometallic reactions. These methodologies enable the synthesis of multifunctionalised pyrrole derivatives, including those related to 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole. Such chemical transformations are valuable for creating complex molecules with specific structural features for research in medicinal chemistry and material science (Faigl et al., 2012).

Innovative Synthetic Approaches

Synthetic techniques have been developed for the construction of complex molecules, such as pyrrolo[1,2-a]quinolines and ullazines, starting from N-arylpyrroles. These methods utilize visible light-mediated annulation processes and offer a route to generate structures bearing a resemblance to or derived from 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole. Such approaches are promising for the synthesis of novel compounds with potential applications in pharmaceuticals and organic electronics (Das et al., 2016).

Electrochemical Properties

Research on diferrocenyl pyrroles, which share structural similarities with 1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole, has explored their electronic and electrochemical properties. These studies demonstrate that the incorporation of ferrocenyl units into pyrrole derivatives can lead to materials with distinct electrochemical behaviors, useful for applications in redox-active materials and molecular electronics (Hildebrandt et al., 2011).

Mechanism of Action

Target of Action

The compound is structurally similar to other organoboron compounds , which are known to be involved in various biological processes.

Mode of Action

Organoboron compounds are generally known for their role in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in many biological processes. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Organoboron compounds are known to participate in various biochemical pathways due to their ability to form carbon-carbon bonds . The downstream effects of these pathways can vary widely and are dependent on the specific targets and mode of action of the compound.

properties

IUPAC Name

1-[2-bromo-4-(trifluoromethoxy)phenyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c12-9-7-8(17-11(13,14)15)3-4-10(9)16-5-1-2-6-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIRXJAMGNTMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-bromo-4-(trifluoromethoxy)phenyl]-1H-pyrrole

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